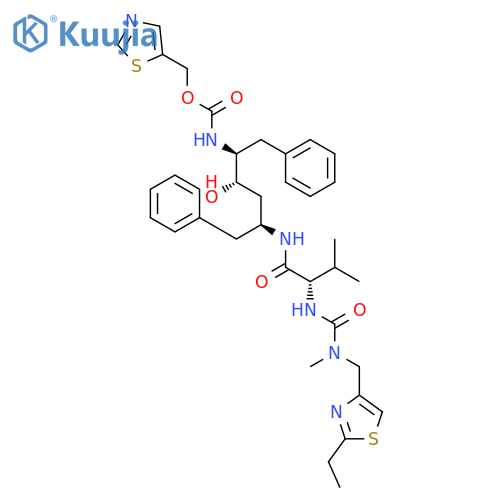Cas no 165315-26-4 (2-Desisopropyl-2-ethyl Ritonavir)
2-Desisopropyl-2-ethyl Ritonavirは、Ritonavirの構造を改変したアナログ化合物であり、プロテアーゼ阻害活性を有する。本化合物は、親化合物であるRitonavirと比較して、代謝安定性の向上や薬物動態特性の最適化が図られていることが特徴である。特に、エチル基の導入により分子の立体障害が変化し、CYP3A4酵素との相互作用に影響を与える可能性が示唆されている。この構造改変により、従来のRitonavirが持つ薬物相互作用リスクを低減しつつ、抗ウイルス効果を維持できる点が利点として挙げられる。医薬品開発における中間体や研究用試薬としての利用が期待される。

165315-26-4 structure
商品名:2-Desisopropyl-2-ethyl Ritonavir
2-Desisopropyl-2-ethyl Ritonavir 化学的及び物理的性質
名前と識別子
-
- 2,4,7,12-Tetraazatridecan-13-oicacid,1-(2-ethyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
- 2-Desisopropyl-2-ethyl Ritonavir
- 2,4,7,12-Tetraazatridecan-13-oicacid,1-(2-ethyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylm
- Ritonavir USP IMpurity F
- (5S,8S,10S,11S)-1-(2-Ethyl-4-thiazolyl)-10-hydroxy-2-Methyl-5-(1-Methylethyl)-3,6-dioxo-8,11-bis(phenylMethyl)-2,4,7,12-tetraazatridecan-13-oic Acid 5-ThiazolylMethyl Ester
- 165315-26-4
- UNII-6M6X3D822N
- RITONAVIR IMPURITY I [EP IMPURITY]
- 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- SCHEMBL7091129
- 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-ethyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, [5S-(5R*,8R*,10R*,11R*)]-
- Q27265143
- 6M6X3D822N
- THIAZOL-5-YLMETHYL (((1S,2S,4S)-1-BENZYL-4-(((2S)-2-((((2-ETHYLTHIAZOL-4-YL)METHYL)METHYLCARBAMOYL)AMINO)-3-METHYLBUTANOYL)AMINO)-2-HYDROXY-5-PHENYLPENTYL)CARBAMATE
- thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[(2-ethylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate
- Thiazol-5-ylmethyl ((2S,3S,5S)-5-((S)-2-(3-((2-ethylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanamido)-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- 2,4,7,12-TETRAAZATRIDECAN-13-OIC ACID, 1-(2-ETHYL-4-THIAZOLYL)-10-HYDROXY-2-METHYL-5-(1-METHYLETHYL)-3,6-DIOXO-8,11-BIS(PHENYLMETHYL)-, 5-THIAZOLYLMETHYL ESTER, (5S,8S,10S,11S)-
- 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-ethyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
- DTXSID60167921
- [5S-(5R*,8R*,10R*,11R*
-
- インチ: InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1
- InChIKey: OYEPOHCIXAAUDI-UDRKEFQJSA-N
- ほほえんだ: CCC1SC=C(CN(C(N[C@H](C(N[C@H](C[C@@H]([C@H](CC2C=CC=CC=2)NC(OCC2=CN=CS2)=O)O)CC2C=CC=CC=2)=O)C(C)C)=O)C)N=1
計算された属性
- せいみつぶんしりょう: 706.29748
- どういたいしつりょう: 706.29711
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 49
- 回転可能化学結合数: 18
- 複雑さ: 1010
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 202
- 疎水性パラメータ計算基準値(XlogP): 5.7
じっけんとくせい
- 密度みつど: 1.252
- ふってん: 950.9°C at 760 mmHg
- フラッシュポイント: 528.9°C
- 屈折率: 1.604
- PSA: 145.78
2-Desisopropyl-2-ethyl Ritonavir 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D290245-2.5mg |
2-Desisopropyl-2-ethyl Ritonavir |
165315-26-4 | 2.5mg |
$207.00 | 2023-05-18 | ||
| TRC | D290245-25mg |
2-Desisopropyl-2-ethyl Ritonavir |
165315-26-4 | 25mg |
$1642.00 | 2023-05-18 | ||
| TRC | D290245-10mg |
2-Desisopropyl-2-ethyl Ritonavir |
165315-26-4 | 10mg |
$758.00 | 2023-05-18 | ||
| TRC | D290245-100mg |
2-Desisopropyl-2-ethyl Ritonavir |
165315-26-4 | 100mg |
$ 9200.00 | 2023-09-08 |
2-Desisopropyl-2-ethyl Ritonavir 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
165315-26-4 (2-Desisopropyl-2-ethyl Ritonavir) 関連製品
- 155213-67-5(Ritonavir)
- 176655-56-4(Hydroxy Ritonavir)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
